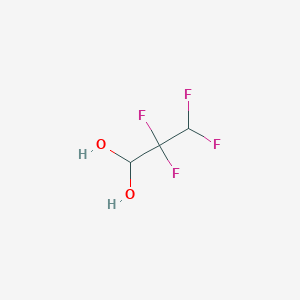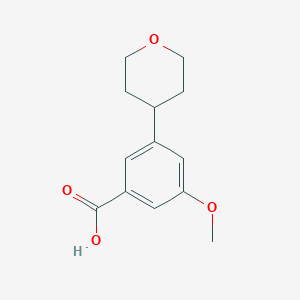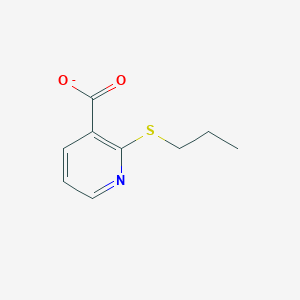
2-Propylsulfanylpyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propylsulfanylpyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by a pyridine ring substituted with a propylsulfanyl group at the 2-position and a carboxylate group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylsulfanylpyridine-3-carboxylate typically involves the nucleophilic substitution of a suitable pyridine precursor. One common method is the reaction of 2-chloropyridine-3-carboxylate with propylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, purification processes such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Propylsulfanylpyridine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the propylsulfanyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Propylsulfinylpyridine-3-carboxylate, Propylsulfonylpyridine-3-carboxylate
Reduction: 2-Propylsulfanylpyridine-3-methanol
Substitution: Various substituted pyridine derivatives depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
2-Propylsulfanylpyridine-3-carboxylate has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials, including polymers and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Propylsulfanylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The propylsulfanyl group can modulate the compound’s lipophilicity and binding affinity to target proteins. In biological systems, it may inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby affecting metabolic pathways. The carboxylate group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 2-Methylsulfanylpyridine-3-carboxylate
- 2-Ethylsulfanylpyridine-3-carboxylate
- 2-Butylsulfanylpyridine-3-carboxylate
Comparison: Compared to its similar compounds, 2-Propylsulfanylpyridine-3-carboxylate exhibits unique properties due to the length and flexibility of the propylsulfanyl group. This can affect its solubility, reactivity, and binding interactions. The propyl group provides a balance between hydrophobicity and steric effects, making it a versatile compound for various applications. Additionally, the presence of the carboxylate group at the 3-position enhances its potential for forming coordination complexes and participating in diverse chemical reactions.
Eigenschaften
Molekularformel |
C9H10NO2S- |
|---|---|
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
2-propylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO2S/c1-2-6-13-8-7(9(11)12)4-3-5-10-8/h3-5H,2,6H2,1H3,(H,11,12)/p-1 |
InChI-Schlüssel |
CSMDLVRDBYKTAH-UHFFFAOYSA-M |
Kanonische SMILES |
CCCSC1=C(C=CC=N1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentoxy]ethoxy]ethoxy]pentanoate](/img/structure/B13723795.png)
![4-amino-N'-[(1Z)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B13723796.png)
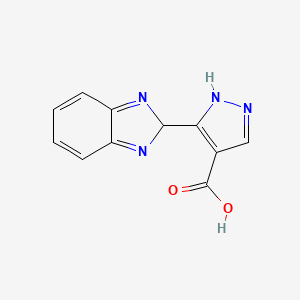

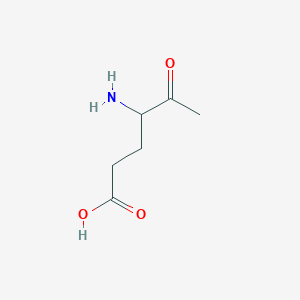

![3-Ethyl-6-hydroxybenzo[d]oxazol-2(3H)-one](/img/structure/B13723834.png)
![2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B13723835.png)
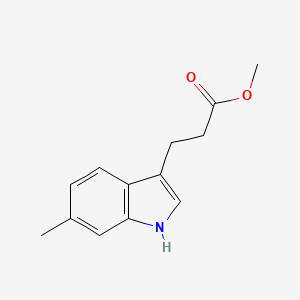

![(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoate](/img/structure/B13723851.png)

